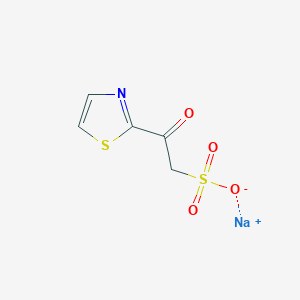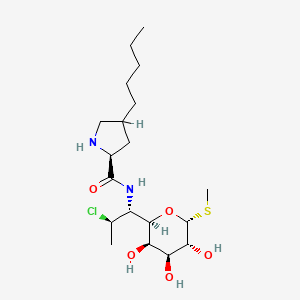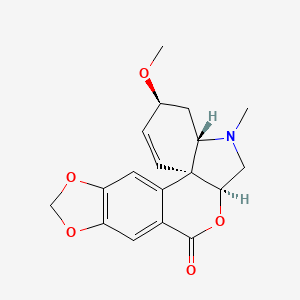![molecular formula C22H27NO3 B1264836 1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline is a member of isoquinolines.
Scientific Research Applications
Chemical Reactions and Synthesis
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline has been explored in various chemical reactions and synthesis processes. Studies have shown its use in reactions with isatin, leading to derivatives of tetrahydroisoquinoline, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (Brouwer, Craig, Jeffreys, & Munro, 1972). Similarly, work on optically active diaryl tetrahydroisoquinoline derivatives has highlighted its potential in stereocontrol, particularly relevant for catalysis applications (Naicker, Govender, Kruger, & Maguire, 2011).
Pharmacology and Drug Development
The compound has been studied in the context of drug development, particularly as a new P-glycoprotein inhibitor. Research on HM-30181, a compound containing a 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl moiety, revealed insights into its metabolic pathways in rats, highlighting its pharmacological significance (Paek, Ji, Kim, Lee, & Lee, 2006).
Structural and Conformational Analysis
Research into the structure and conformation of related tetrahydroisoquinolines has been a subject of interest. Studies have focused on the synthesis and conformational analysis of various stereoisomeric methyl-tetrahydro-1,3-oxazino[4,3-a]isoquinolines, providing insights into their molecular configuration and potential applications in stereochemistry (Sohár, Lázár, Fülöp, Bernáth, & Kóbor, 1992).
Electrochemical Studies
The compound has been investigated in electrochemical studies, particularly in the context of aromatic ether oxidation. Research on the electrochemical oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline offers valuable insights into the electrochemical properties and potential applications of these compounds (Carmody, Sainsbury, & Newton, 1980).
properties
Molecular Formula |
C22H27NO3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H27NO3/c1-6-20-19-13-22(26-5)21(25-4)12-17(19)11-15(2)23(20)14-16-7-9-18(24-3)10-8-16/h6-10,12-13,15,20H,1,11,14H2,2-5H3 |
InChI Key |
QHFXSVVSNIIZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(N1CC3=CC=C(C=C3)OC)C=C)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)



